![molecular formula C8H12N2O3 B129630 (7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione CAS No. 154878-43-0](/img/structure/B129630.png)
(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Ro 25-6981 and is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype.
Wirkmechanismus
(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione acts as a potent and highly selective antagonist of the NMDA receptor subtype. It binds to the receptor at a specific site, known as the glycine-binding site, and prevents the binding of glycine, which is an essential co-agonist for the activation of the receptor. This results in the inhibition of the receptor's activity and the modulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione are primarily related to its action as an NMDA receptor antagonist. This compound has been shown to modulate various processes, including synaptic plasticity, learning, and memory. It has also been implicated in the regulation of pain perception, anxiety, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione in lab experiments include its high selectivity for the NMDA receptor subtype, which allows for the specific modulation of this receptor's activity. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safe and effective research tool.
The limitations of using (7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione in lab experiments include its relatively complex synthesis process, which can be time-consuming and challenging to perform. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of (7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione. One of the most significant areas of research is in the development of novel compounds that can selectively target specific subtypes of the NMDA receptor. Additionally, there is a growing interest in the use of this compound in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia. Further research is needed to explore the potential therapeutic benefits of this compound and to develop more effective treatment strategies.
Synthesemethoden
The synthesis of (7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione involves a multi-step process that includes the use of various reagents and catalysts. The most commonly used method for the synthesis of this compound is the one-pot procedure, which involves the reaction of 2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-2-one with formaldehyde and a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of neuroscience, where it is used as a research tool to study the NMDA receptor subtype. This receptor subtype is involved in various physiological and pathological processes, including synaptic plasticity, learning, and memory, and its dysfunction has been implicated in various neurological disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
154878-43-0 |
|---|---|
Produktname |
(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione |
Molekularformel |
C8H12N2O3 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione |
InChI |
InChI=1S/C8H12N2O3/c11-4-5-6(12)10-8(2-1-3-8)7(13)9-5/h5,11H,1-4H2,(H,9,13)(H,10,12)/t5-/m1/s1 |
InChI-Schlüssel |
VAQKHOGJROQZJX-RXMQYKEDSA-N |
Isomerische SMILES |
C1CC2(C1)C(=O)N[C@@H](C(=O)N2)CO |
SMILES |
C1CC2(C1)C(=O)NC(C(=O)N2)CO |
Kanonische SMILES |
C1CC2(C1)C(=O)NC(C(=O)N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B129550.png)
![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)
![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)
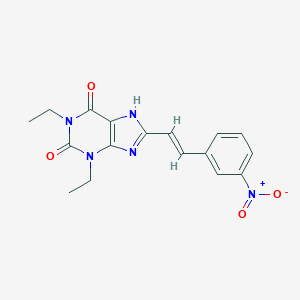
![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)
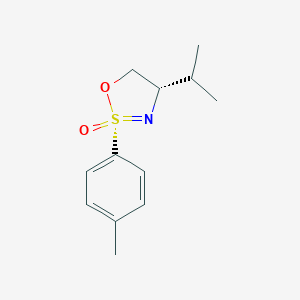
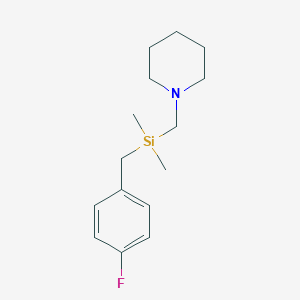
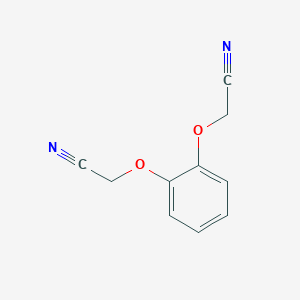
amino]methyl]-3-nitro-4-(phenylmethoxy)benzenem](/img/structure/B129594.png)
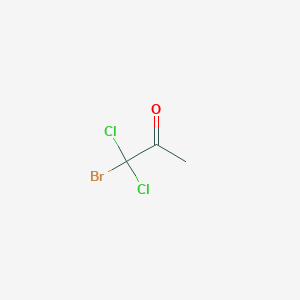

![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)
